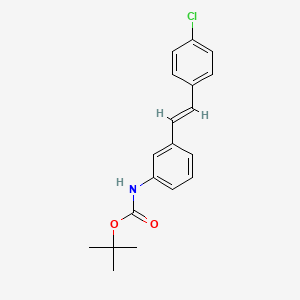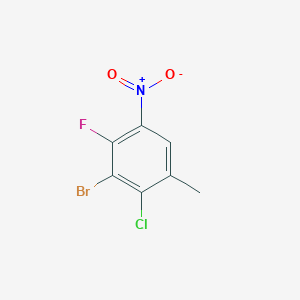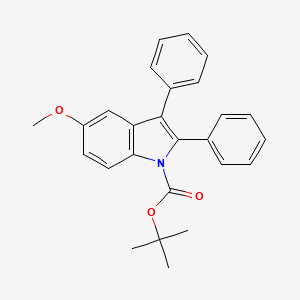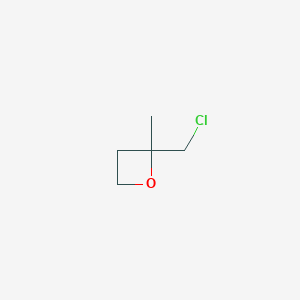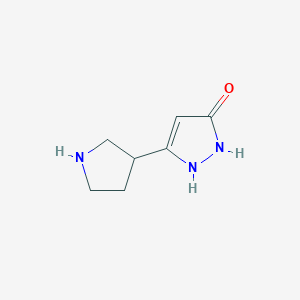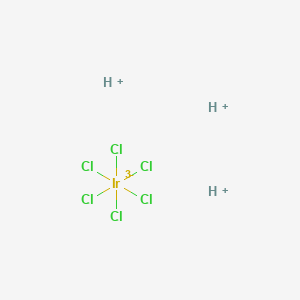
Iridate(3-), hexachloro-, hydrogen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a hydrate and is often referred to as dihydrogen hexachloroiridate(IV) hydrate or hexachloroiridium(IV) acid hydrate . It is a significant compound in the field of inorganic chemistry due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogen hexachloroiridate(IV) can be synthesized through the reaction of iridium metal or iridium oxide with hydrochloric acid and chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Ir+6HCl+3Cl2→H2IrCl6+2H2O
The compound can also be prepared by dissolving iridium in aqua regia (a mixture of nitric acid and hydrochloric acid) followed by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, hydrogen hexachloroiridate(IV) is produced by treating iridium-containing ores with chlorine gas and hydrochloric acid. The resulting solution is then purified through crystallization or precipitation techniques to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen hexachloroiridate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental iridium.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed
Oxidation: Formation of iridium(V) or iridium(VI) compounds.
Reduction: Formation of iridium(III) compounds or elemental iridium.
Substitution: Formation of various iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
Hydrogen hexachloroiridate(IV) has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of hydrogen hexachloroiridate(IV) involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons and protons, thereby accelerating reaction rates. The compound interacts with molecular targets such as substrates in catalytic cycles, leading to the formation of desired products .
Comparación Con Compuestos Similares
Hydrogen hexachloroiridate(IV) can be compared with other similar compounds such as:
Ammonium hexachloroiridate(IV): Similar in structure but contains ammonium ions instead of hydrogen ions.
Sodium hexachloroiridate(IV): Contains sodium ions and is used in different applications.
Potassium hexachloroiridate(IV): Contains potassium ions and has distinct properties and uses.
Hydrogen hexachloroiridate(IV) is unique due to its high solubility in water and its ability to form stable complexes with various ligands, making it highly versatile in both research and industrial applications .
Propiedades
Fórmula molecular |
Cl6H3Ir |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
hexachloroiridium(3-);hydron |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+3/p-3 |
Clave InChI |
BFRMIVGBOLXIGM-UHFFFAOYSA-K |
SMILES canónico |
[H+].[H+].[H+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


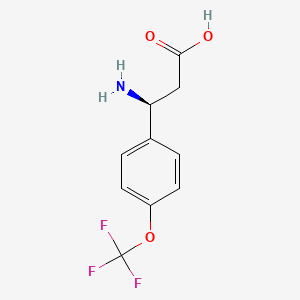
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
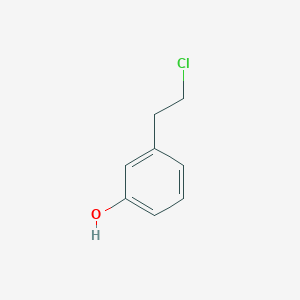
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
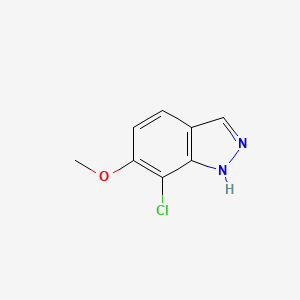
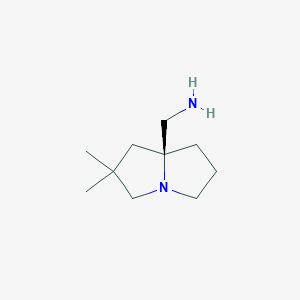

![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
